molecular formula C11H14BrNO2 B7936218 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide

Cat. No.: B7936218
M. Wt: 272.14 g/mol
InChI Key: LESSHHLLXFMGFL-MRVPVSSYSA-N
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Description

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide is an organic compound with a molecular formula of C11H14BrNO2 This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of 4-methylbenzoic acid, followed by the reaction with (2R)-1-hydroxypropan-2-amine under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The amide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products

    Substitution: Products such as azides or nitriles.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide
  • 3-Bromo-2-hydroxy-2-methylpropionic acid

Uniqueness

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-3-4-9(5-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESSHHLLXFMGFL-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N[C@H](C)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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